Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chiral intermediate featuring a 1,3-dioxane ring system with a tert-butyl ester and a 2-azidoethyl substituent. This compound belongs to a class of statin precursors and is structurally related to intermediates used in synthesizing HMG-CoA reductase inhibitors like atorvastatin and rosuvastatin . The azidoethyl group introduces unique reactivity, enabling applications in click chemistry or further functionalization.
Properties
IUPAC Name |
tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-13(2,3)21-12(18)9-11-8-10(6-7-16-17-15)19-14(4,5)20-11/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUGOCAGDJJKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyl bromoacetate and azidoethylamine, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group can yield nitro compounds, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and drug development, where it can be used to attach therapeutic agents to targeting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares a core tert-butyl 2-(2,2-dimethyl-1,3-dioxan-4-yl)acetate scaffold but differs in substituents at the 6-position of the dioxane ring. Key analogs include:
Physical and Chemical Properties
Key Research Findings
Stereochemical Control : The (4R,6R) and (4R,6S) configurations dominate statin intermediates, with diastereoselective synthesis achieved via carboxylation/bromocyclization .
Biological Potential: Hybrid derivatives with difluoroacetamido groups show promise against tropical diseases, though azido derivatives remain underexplored .
Industrial Relevance : High-purity tert-butyl dioxane acetates are critical for large-scale statin production, as demonstrated by patented TEMPO-mediated oxidation methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
